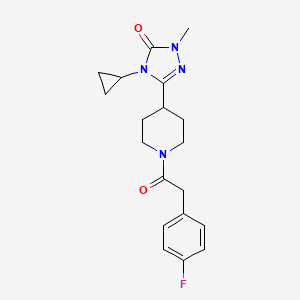

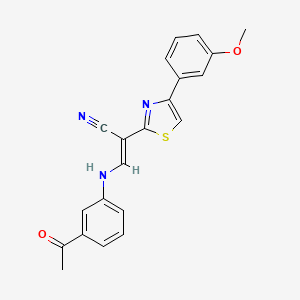

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization of Nitroquinoline Derivatives

Research in the field of organic chemistry has led to the synthesis of various nitroquinoline derivatives, focusing on their potential for biomedical applications. For example, studies have explored the synthesis of 4-aminoquinolines through copper-catalyzed reactions, highlighting their potential use in developing antimalarial medications (Oh, Kim, & Park, 2017). Furthermore, the creation of phosphoramidate derivatives of nitroquinoline for biological interest has been investigated, revealing their antimicrobial and antioxidant activities (Reddy et al., 2015).

Antimicrobial and Antioxidant Properties

Several studies have focused on the antimicrobial and antioxidant properties of nitroquinoline derivatives. Compounds such as 2-methylquinoline have been hydrogenated to their tetrahydroquinoline counterparts, showing promise in biological applications due to their conversion efficiencies and selectivity (Watanabe et al., 1984). Additionally, the synthesis of quinazolin derivatives has been explored, with findings indicating their potential as effective antioxidants, comparing favorably with common antioxidants like ascorbic acid (Al-azawi, 2016).

Electrochemical and Fluorescence Studies

The electrochemical properties and fluorescence of nitroquinoline derivatives have also been subjects of interest. For instance, research has demonstrated the use of nitroquinoline compounds in molecular electronic devices, showcasing negative differential resistance and significant on-off peak-to-valley ratios, highlighting their potential in electronic applications (Chen, Reed, Rawlett, & Tour, 1999). Furthermore, the fluorescence properties of some nitroquinoline derivatives have been studied, evaluating their potential use as molecular fluorescent probes (Motyka et al., 2011).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[(1,1-dioxothiolan-3-yl)amino]-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S/c23-19-18(22(24)25)17(20-13-10-11-28(26,27)12-13)15-8-4-5-9-16(15)21(19)14-6-2-1-3-7-14/h1-9,13,20H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIHEQFNVBRKEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1,1-dioxidotetrahydrothiophen-3-yl)amino)-3-nitro-1-phenylquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine](/img/structure/B2412701.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)

![N'-(4-methylbenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2412707.png)

![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)

![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(4-isopropylstyryl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2412716.png)

![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2412717.png)